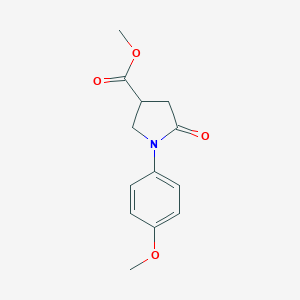
Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereochemistry and Pharmacological Profile Improvement
Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate and its derivatives, like phenylpiracetam, have garnered attention for their central nervous system (CNS) effects. Research indicates that the stereochemistry of such compounds is crucial for their pharmacological activity, influencing their efficacy in cognitive function improvement and neuroprotection. Studies on enantiomerically pure derivatives have shown a direct relationship between stereocenters' configuration and biological properties, highlighting the importance of stereochemistry in designing more effective CNS agents (Veinberg et al., 2015).
Biomarker Analysis for Tobacco Exposure and Cancer Research
The compound's metabolites serve as biomarkers for tobacco exposure and cancer research. Methods for quantifying human urinary carcinogen metabolites provide insights into the relationship between tobacco use and cancer risk. Such analysis helps in understanding carcinogen dose, exposure differentiation, and carcinogen metabolism in humans, contributing to cancer prevention and tobacco product evaluation strategies (Hecht, 2002).
Chemical Decontamination Studies
In the context of chemical safety and decontamination, studies on the efficacy of treatments against poisoning by organophosphates like soman have utilized similar compounds. These investigations focus on antidotal treatments and their effectiveness, relevant to chemical exposure scenarios and emergency response planning (Knez˘ević & Tadić, 1994).
Biopolymer Modification and Applications
Research on biopolymer ethers and esters, including xylan derivatives, involves chemical modifications where this compound and related compounds play a role. These modifications aim to develop new materials with specific properties for applications in drug delivery, paper strength additives, and antimicrobial agents, showcasing the versatility of such compounds in material science (Petzold-Welcke et al., 2014).
Antioxidant Properties and Therapeutic Potentials
The antioxidant potential of chromones and their derivatives, including this compound, has been investigated for their therapeutic implications. These compounds are found in the human diet and have been associated with anti-inflammatory, antidiabetic, antitumor, and anticancer activities. Understanding the structure-activity relationship of these compounds could lead to the development of new treatments for various diseases (Yadav et al., 2014).
Propiedades
IUPAC Name |
methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-11-5-3-10(4-6-11)14-8-9(7-12(14)15)13(16)18-2/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZMKQFUWQHLIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(4-chlorophenyl)-4-methylbenzamide](/img/structure/B387266.png)
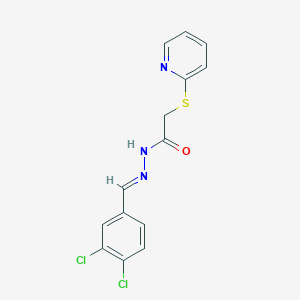
![3-{[(4-bromo-2-methylphenoxy)acetyl]hydrazono}-N-[4-(diethylamino)benzyl]butanamide](/img/structure/B387269.png)
![2-([1,1'-biphenyl]-4-yloxy)-N'-[(5-bromo-2-thienyl)methylene]propanohydrazide](/img/structure/B387270.png)
![2-[(3-bromobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B387272.png)
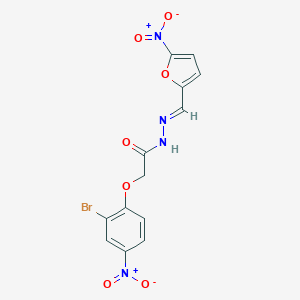
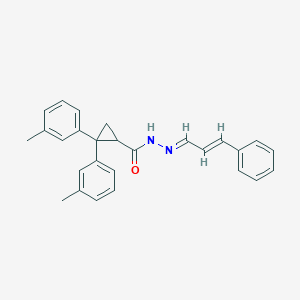
![2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B387278.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B387279.png)
![N-(4-{[2-(4-chlorobenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B387282.png)
![2,4-Dibromo-6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B387284.png)
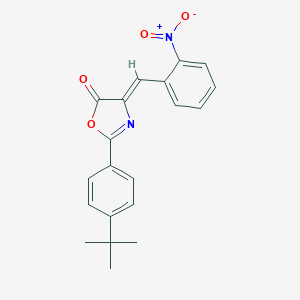
![4-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B387289.png)
![N-[2-(2-benzylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B387290.png)
